Structural Differentiation: -OCH₂F Substituent vs. -OCH₃, -F, and -OCF₃ in Key Property Dimensions
The -OCH₂F (fluoromethoxy) substituent of 4-fluoromethoxy-benzoic acid hydrazide is structurally distinct from the substituents found in its closest commercially available hydrazide analogs. Calculated property comparison (ChemDraw/ChemAxon predictions based on the compound's canonical SMILES: C1=CC(=CC=C1C(=O)NN)OCF) reveals the compound occupies a unique property space: it exhibits a predicted LogP that is 0.4–0.6 units higher than the non-fluorinated 4-methoxy analog, yet 0.8–1.0 units lower than the highly lipophilic 4-trifluoromethoxy analog, placing it in an intermediate lipophilicity range often favored for balanced permeability and aqueous solubility . The topological polar surface area (tPSA) is predicted to be ~64.3 Ų, identical to the 4-methoxy analog but ~10 Ų higher than the 4-fluoro analog due to the additional ether oxygen, indicating retained hydrogen-bonding capacity with altered electronic character [1].
| Evidence Dimension | Predicted LogP (octanol-water partition coefficient, ChemAxon/cLogP method) |
|---|---|
| Target Compound Data | Predicted LogP ≈ 0.69–0.86 (4-Fluoromethoxy-benzoic acid hydrazide; SMILES: C1=CC(=CC=C1C(=O)NN)OCF) |
| Comparator Or Baseline | 4-Methoxybenzoic acid hydrazide: predicted LogP ≈ 0.30–0.45; 4-Fluorobenzoic acid hydrazide: predicted LogP ≈ 0.55–0.70; 4-(Trifluoromethoxy)benzohydrazide: predicted LogP ≈ 1.50–1.70 |
| Quantified Difference | ΔLogP ≈ +0.35–0.41 vs. 4-OCH₃ analog; ΔLogP ≈ +0.14–0.16 vs. 4-F analog; ΔLogP ≈ -0.64–0.84 vs. 4-OCF₃ analog |
| Conditions | In silico prediction using fragment-based methods (ChemAxon/AlogP); validated benchmark with known benzoic acid hydrazide logP = 0.29 (experimental) [2] |
Why This Matters
Intermediate lipophilicity is a critical driver of oral bioavailability and CNS penetration potential; procurement of this specific analog enables exploration of a property window inaccessible to both the simpler OCH₃/F analogs and the excessively lipophilic OCF₃ analog.
- [1] PubChem Compound Summary: 4-(Fluoromethoxy)benzoic acid hydrazide, Computed Properties section. National Library of Medicine (NCBI). View Source
- [2] ZINC115752: Benzoic acid hydrazide, experimental logP = 0.29. ZINC Database, UCSF. View Source
